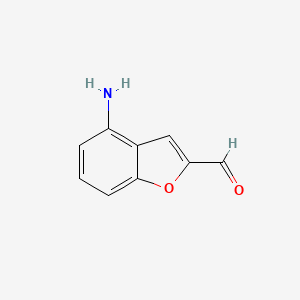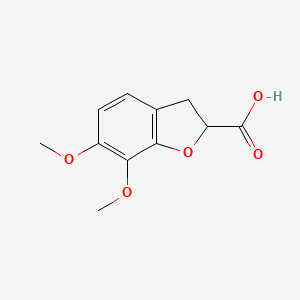
2-(2-Chloropyridin-3-yl)-4-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropyridin-3-yl)-4-phenylthiazole is a heterocyclic compound that features both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)-4-phenylthiazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions are generally mild and functional group tolerant .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale Suzuki–Miyaura coupling reactions. The process involves the use of palladium catalysts and boronic acids under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-3-yl)-4-phenylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.
Substitution: Nucleophilic substitution reactions are common, especially at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine or thiazole derivatives .
Scientific Research Applications
2-(2-Chloropyridin-3-yl)-4-phenylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(2-Chloropyridin-3-yl)-4-phenylthiazole exerts its effects involves interactions with various molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the specific application. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Shares the chloropyridine moiety but lacks the thiazole ring.
4-Phenylthiazole: Contains the thiazole ring but lacks the chloropyridine moiety.
2-(2-Chloropyridin-3-yl)-4-methylthiazole: Similar structure but with a methyl group instead of a phenyl group
Uniqueness
2-(2-Chloropyridin-3-yl)-4-phenylthiazole is unique due to the combination of the chloropyridine and phenylthiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C14H9ClN2S |
|---|---|
Molecular Weight |
272.8 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C14H9ClN2S/c15-13-11(7-4-8-16-13)14-17-12(9-18-14)10-5-2-1-3-6-10/h1-9H |
InChI Key |
YWFVKCKFVXETMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine](/img/structure/B11793489.png)
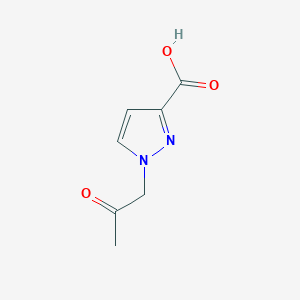
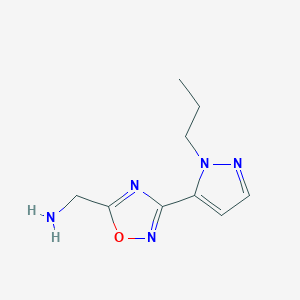
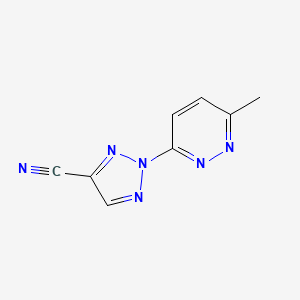
![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)

![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)




